REACTION_CXSMILES
|
COC1C=C(C=CC=1)C=O.[Cl:11][C:12]1[C:21]2[C:16](=[CH:17][C:18]([O:23][CH3:24])=[C:19](C)[CH:20]=2)[CH:15]=[CH:14][N:13]=1.[Cl:25][C:26]1[C:35]2[C:30](=[CH:31][C:32]([O:36]C)=[CH:33][CH:34]=2)[CH:29]=[CH:28][N:27]=1>>[Cl:11][C:12]1[C:21]2[C:16](=[CH:17][C:18]([O:23][CH3:24])=[CH:19][CH:20]=2)[CH:15]=[CH:14][N:13]=1.[Cl:25][C:26]1[C:35]2[C:30](=[CH:31][C:32]([OH:36])=[CH:33][CH:34]=2)[CH:29]=[CH:28][N:27]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC2=CC(=C(C=C12)C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC2=CC(=CC=C12)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC2=CC(=CC=C12)OC
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC2=CC(=CC=C12)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
COC1C=C(C=CC=1)C=O.[Cl:11][C:12]1[C:21]2[C:16](=[CH:17][C:18]([O:23][CH3:24])=[C:19](C)[CH:20]=2)[CH:15]=[CH:14][N:13]=1.[Cl:25][C:26]1[C:35]2[C:30](=[CH:31][C:32]([O:36]C)=[CH:33][CH:34]=2)[CH:29]=[CH:28][N:27]=1>>[Cl:11][C:12]1[C:21]2[C:16](=[CH:17][C:18]([O:23][CH3:24])=[CH:19][CH:20]=2)[CH:15]=[CH:14][N:13]=1.[Cl:25][C:26]1[C:35]2[C:30](=[CH:31][C:32]([OH:36])=[CH:33][CH:34]=2)[CH:29]=[CH:28][N:27]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC2=CC(=C(C=C12)C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC2=CC(=CC=C12)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC2=CC(=CC=C12)OC
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC2=CC(=CC=C12)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |